![molecular formula C14H19N5O4S B2860730 1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034326-76-4](/img/structure/B2860730.png)
1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
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Description
The compound appears to contain a cyclopropyl group, a tetrahydropyrazolo[1,5-a]pyrazine ring, a carbonyl group, a methylsulfonyl group, and an imidazolidin-2-one ring . These groups are common in many pharmaceuticals and could suggest a variety of potential uses.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl group, tetrahydropyrazolo[1,5-a]pyrazine ring, carbonyl group, methylsulfonyl group, and imidazolidin-2-one ring would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its constituent groups. The carbonyl group and the nitrogen atoms in the tetrahydropyrazolo[1,5-a]pyrazine and imidazolidin-2-one rings could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Synthesis Techniques
Research on the synthesis of complex heterocyclic compounds, such as pyrazoles and imidazoles, often involves innovative techniques aimed at improving efficiency and selectivity. For instance, Moosavi‐Zare et al. (2013) detailed the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst for the green and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating a solvent-free condition approach at 80 °C (Moosavi‐Zare et al., 2013).
Antimicrobial Applications
Compounds bearing sulfonamide moieties, similar in functionality to the methylsulfonyl group in the query compound, have been synthesized for antimicrobial purposes. Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety to evaluate their potential as antimicrobial agents, highlighting the versatility of sulfonamide-containing compounds in combating microbial infections (Darwish et al., 2014).
Anticancer Potential
The synthesis of imidazo[4,5-c]pyridines and related compounds has been explored for anticancer applications. Temple et al. (1987) developed routes for synthesizing congeners of active mitotic inhibitors, showcasing the role of heterocyclic compounds in cancer treatment through their potential to inhibit tumor growth (Temple et al., 1987).
Antibacterial and Antifungal Activities
The exploration of novel heterocyclic compounds for antibacterial and antifungal activities is a significant area of research. Azab et al. (2013) reported on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating their utility as antibacterial agents through various synthesized pyran, pyridine, and pyridazine derivatives (Azab et al., 2013).
properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-3-methylsulfonylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-24(22,23)19-7-5-17(14(19)21)13(20)16-4-6-18-11(9-16)8-12(15-18)10-2-3-10/h8,10H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFGYAFTUMNSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one |
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